Welcome to the BenchChem Online Store!
molecular formula C14H13NO2 B8777599 1-(3-Methoxyphenyl)-2-(4-pyridyl)ethanone CAS No. 152121-83-0

1-(3-Methoxyphenyl)-2-(4-pyridyl)ethanone

Cat. No. B8777599
M. Wt: 227.26 g/mol
InChI Key: FIKPEHJCJRGULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524707B2

Procedure details

To a solution of 4-methyl-pyridine (1.04 mL, 10.74 mmol) in anhydrous tetrahydrofuran (40 mL) at 0° C. a 1 M solution of sodium hexamethyldisilazide in tetrahydrofuran (21.5 mL, 21.5 mmol, 2 eq) was added dropwise and the reaction was stirred for 20 minutes. Neat methyl 3-methoxybenzoate (1.8 g, 10.74 mmol, 1 eq) was then added and the reaction was stirred at 0° C. for one hour. The reaction was poured into saturated ammonium chloride solution and, after basification with saturated aqueous NaHCO3, extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was taken up with n-hexane and filtered to give 1.75 g (72%) of the desired product as beige solid (1.775 g, 50%).
Quantity
1.04 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.5 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH:27]=[CH:28][CH:29]=1)[C:23](OC)=[O:24].[Cl-].[NH4+]>O1CCCC1>[CH3:18][O:19][C:20]1[CH:21]=[C:22]([C:23](=[O:24])[CH2:1][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[CH:27]=[CH:28][CH:29]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.04 mL
Type
reactant
Smiles
CC1=CC=NC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
21.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 0° C. for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
after basification with saturated aqueous NaHCO3, extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.